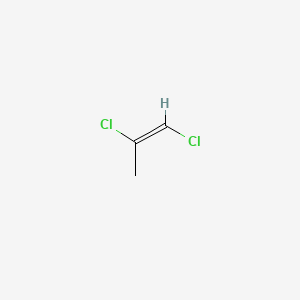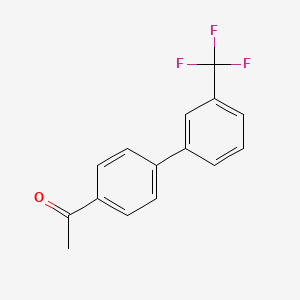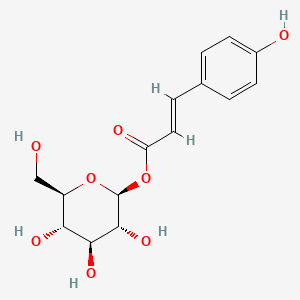
1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one
Vue d'ensemble
Description
The compound “1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one” is likely an organic compound containing bromine and fluorine atoms. The presence of multiple fluorine atoms suggests that it might have unique properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of bromine and fluorine atoms into the organic molecule. This could be achieved through various methods such as halogenation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of bromine and fluorine atoms. These atoms might participate in various types of reactions, such as substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of bromine and fluorine atoms. These might include properties such as boiling point, melting point, solubility, and reactivity .Applications De Recherche Scientifique
Anti-Cancer Activity
The synthesis and characterization of 3,5-dibromophenyl-functionalized imidazolium salts and their corresponding [Au(NHC)2]+ complexes have been investigated . These complexes exhibit potent activity against OVCAR-8 (ovarian cancer) cells at low micromolar concentrations. The mechanism behind their anti-cancer activity involves targeting mitochondria, where they promote apoptosis. Specifically, these gold-based compounds inhibit mitochondrial thioredoxin reductase (TrxR), leading to a buildup of reactive oxygen species and subsequent apoptosis. Their selectivity for cancer cells over normal cells is attributed to the higher mitochondrial membrane potential in cancer cells.
Antibacterial and Antifungal Properties
The compound 5-(3,5-dibromophenyl)-1,3,4-oxadiazol-2-amine has been investigated for its antibacterial and antifungal activity. It shows promise against Gram-positive bacteria (such as Streptococcus aureus and Bacillus subtilis) and Gram-negative bacteria (including Klebsiella pneumoniae and Escherichia coli) . Further research in this area could reveal its potential as an antimicrobial agent.
Hyperbranched Conjugated Polymers
In the realm of materials science, 3-hexylthiophene-based hyperbranched conjugated polymers containing triphenylamine and benzo[c][1,2,5]thiadiazole moieties have been synthesized. These polymers are formed via Suzuki coupling polymerization of tris(4-bromophenyl)amine, 2,2’-(3-hexylthiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), and 4,7-dibromobenzo[c][1,2,5]thiadiazole . These novel materials hold promise for applications in organic electronics, photovoltaics, and optoelectronic devices.
Mécanisme D'action
Target of Action
The primary target of 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one is the mitochondrial thioredoxin reductase (TrxR) . TrxR is an important enzyme that regulates the cellular redox system . It plays a central role in regulating programmed cell death via apoptosis .
Mode of Action
The compound interacts with its target, TrxR, by binding to the soft Se and S atoms in the cysteine and selenocysteine residues at the active site . This interaction inhibits the activity of TrxR .
Biochemical Pathways
Inhibition of TrxR can lead to a build-up of reactive oxygen species . This sets off a cascade of processes that leads to apoptosis . The activity of Au-based compounds, such as this one, is highly dependent on their lipophilicity, with an increase in lipophilicity generally resulting in higher activity .
Pharmacokinetics
It’s known that lipophilic, cationic au-nhcs can selectively target mitochondria in cancer cells over normal cells . This suggests that the compound may have good bioavailability in cancer cells due to its lipophilicity.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . Specifically, Au-NHC complexes functionalised with 3,5-dibromophenyl substituents showed potent activity against OVCAR-8 (ovarian cancer) cells at low micromolar concentrations .
Action Environment
The action of 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one is influenced by the environment within the cell. Since the mitochondrial membrane potential is higher (more negative) in cancer cells compared to normal cells, the compound can selectively target mitochondria in cancer cells . This suggests that the compound’s action, efficacy, and stability may be influenced by the cellular environment, particularly the mitochondrial membrane potential.
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,5-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Br2F7O/c11-5-1-4(2-6(12)3-5)7(20)8(13,14)9(15,16)10(17,18)19/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVCRFJVDBZRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Br2F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507044 | |
| Record name | 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one | |
CAS RN |
79851-20-0 | |
| Record name | 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




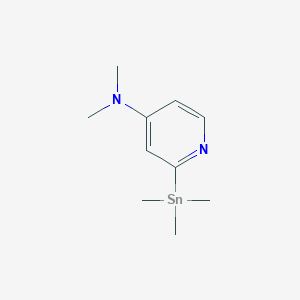
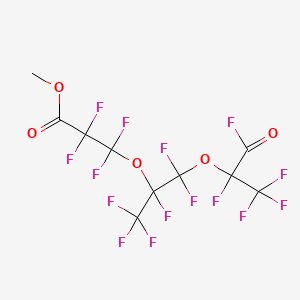
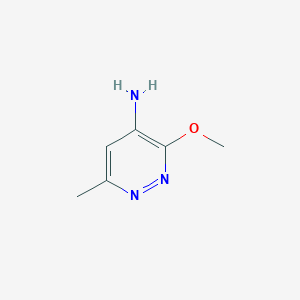
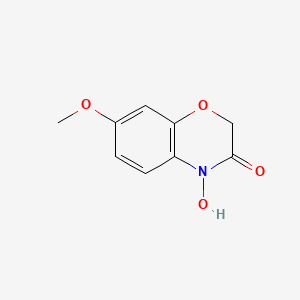
![9-Oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B3031794.png)

![(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031797.png)

